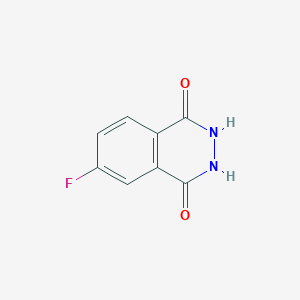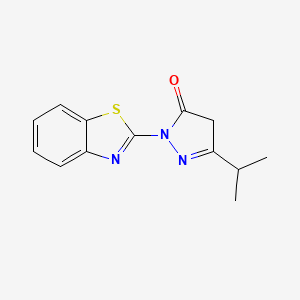
1-((4-bromophényl)amino)-2,5-dihydro-1H-phosphole 1-oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is a unique organophosphorus compound characterized by the presence of a phosphole ring and a bromophenyl group
Applications De Recherche Scientifique
1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique electronic properties.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It’s worth noting that the compound might undergo a series of reactions involving copper-catalyzed coupling, similar to the ullmann reaction . The active species in this reaction is a copper (I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would be valuable for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide at different dosages in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide are not well-characterized. Information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its biochemical properties .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its biochemical properties .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be valuable for understanding its biochemical properties .
Disclaimer: The information provided in this article is based on the current knowledge and understanding of the compound. As research progresses, our understanding of the compound’s properties and effects may change. Always refer to the most recent literature for the most accurate and up-to-date information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide typically involves the reaction of 4-bromoaniline with a suitable phosphole precursor under controlled conditions. One common method includes the use of a phosphole oxide intermediate, which reacts with 4-bromoaniline in the presence of a catalyst to yield the desired product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides with different oxidation states.
Reduction: Reduction reactions can convert the phosphole oxide to its corresponding phosphole.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products: The major products formed from these reactions include various phosphole derivatives, each with distinct chemical and physical properties, depending on the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
1-Phenyl-4H-phosphinin-4-one 1-oxide: Another organophosphorus compound with a similar structure but different substituents.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures but different functional groups.
Phenazines: Heterocyclic compounds with nitrogen atoms in the ring, exhibiting different chemical properties.
Uniqueness: 1-((4-Bromophenyl)amino)-2,5-dihydro-1H-phosphole 1-oxide is unique due to the presence of both a bromophenyl group and a phosphole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-oxo-2,5-dihydro-1λ5-phosphol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrNOP/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h1-6H,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIOAJYZPTYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)



![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2417241.png)
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)




![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2417253.png)
